2-[2-(Hydroxymethyl)phenyl]ethanol
Overview
Description
2-[2-(Hydroxymethyl)phenyl]ethanol is an organic compound with the molecular formula C9H12O2 It is a type of alcohol that features both a hydroxyl group (-OH) and a hydroxymethyl group (-CH2OH) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[2-(Hydroxymethyl)phenyl]ethanol can be synthesized through the reduction of 3-substituted isocoumarins using sodium borohydride in methanol. The reaction is typically carried out under reflux conditions at 50°C for several hours under a nitrogen atmosphere. Additional sodium borohydride is added to ensure complete reduction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the reduction of precursor compounds using reducing agents like sodium borohydride. The process is optimized for large-scale production by controlling reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Hydroxymethyl)phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be further reduced to form more saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of more saturated alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
2-[2-(Hydroxymethyl)phenyl]ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(Hydroxymethyl)phenyl]ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups can participate in hydrogen bonding and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological activities and pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Hydroxymethyl)phenyl)ethanol: Similar structure but with the hydroxymethyl group in the para position.
Benzyl alcohol: Lacks the additional hydroxymethyl group.
Phenylethanol: Lacks the hydroxymethyl group.
Uniqueness
2-[2-(Hydroxymethyl)phenyl]ethanol is unique due to the presence of both hydroxyl and hydroxymethyl groups on the benzene ring, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-[2-(hydroxymethyl)phenyl]ethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4,10-11H,5-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZAAAUGPREPGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCO)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70286091 | |
Record name | 2-[2-(hydroxymethyl)phenyl]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70286091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6346-00-5 | |
Record name | NSC43741 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43741 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[2-(hydroxymethyl)phenyl]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70286091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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